Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Description
Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic organic compound featuring a 2-oxabicyclo[2.2.1]heptane core substituted with a chlorosulfonylmethyl group at position 1 and a methyl ester at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties .
Properties
IUPAC Name |
methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO5S/c1-14-7(11)8-2-3-9(4-8,15-5-8)6-16(10,12)13/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJQLBWIYXCQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(OC2)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation Strategies
Introducing the chlorosulfonylmethyl group requires careful optimization to prevent over-sulfonation. Patent US6677464B2 outlines a two-step protocol: (1) free-radical chlorination of a methyl group attached to the bicyclic core using sulfuryl chloride under UV light, followed by (2) reaction with sulfur trioxide in dichloromethane to install the sulfonyl chloride. Quenching with methanol yields the methyl ester, achieving an overall 58% yield for the sequence.
Esterification and Protecting Group Chemistry
The carboxylate group is typically introduced via Fischer esterification. Reacting the bicyclic carboxylic acid with methanol in the presence of concentrated sulfuric acid at reflux affords the methyl ester in >90% purity. Protecting groups such as tert-butyldimethylsilyl (TBS) are employed during earlier synthetic stages to shield reactive hydroxyl or carbonyl functionalities from unintended side reactions.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of the primary methods:
| Method | Key Steps | Yield (%) | Temperature Range (°C) | Scalability |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | Vinyl triflate coupling, oxidation | 65–72 | 80–120 | Moderate |
| Acid-Catalyzed Cyclization | Epoxide cyclization, oxidation | 89 | 20–30 | High (flow reactors) |
| Sequential Functionalization | Chlorosulfonation, esterification | 58 | -10 to 40 | Low (sensitive intermediates) |
The acid-catalyzed cyclization route offers superior yields and scalability, making it the preferred industrial method. In contrast, the Diels-Alder approach provides greater flexibility for structural variants but suffers from moderate yields and higher energy inputs.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several scientific research applications:
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with molecular targets through its functional groups. The chlorosulfonyl group can participate in electrophilic reactions, while the bicyclic structure provides rigidity and specificity in binding to targets. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate (CAS: EN300-26860695)
- Substituents : Hydroxymethyl (position 1) and sodium carboxylate (position 4).
- Key Differences : The absence of the chlorosulfonyl group reduces electrophilicity, while the sodium carboxylate increases water solubility. This derivative is less reactive in sulfonylation reactions but more amenable to aqueous-phase applications .
- Molecular Weight : 194.16 g/mol vs. ~289.33 g/mol (estimated for the target compound) .
(b) Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Functional Group Variations
(a) Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate
- Substituents : Bromine (position 4) and methyl ester (position 1).
- Key Differences : Bromine acts as a superior leaving group compared to chlorosulfonylmethyl, favoring SN2 reactions. The inverted ester position alters regioselectivity in derivatization .
- Price : $245.00/100mg .
(b) 2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Sulfonate/Sulfonyl Derivatives
Triphenylsulfonium salt with 2-sulfomethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
- Substituents : Sulfonate ester (position 1) and trimethyl-oxabicyclo system.
- Key Differences: The sulfonate group increases ionic character and thermal stability, making it suitable for photoresist applications.
Biological Activity
Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate, a compound within the bicyclic family, has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a chlorosulfonylmethyl group, which is significant for its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 234.31 g/mol.
Key Properties:
- IUPAC Name: this compound
- CAS Number: 470-67-7
- InChIKey: RFFOTVCVTJUTAD-UHFFFAOYSA-N
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that bicyclic compounds can possess significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : The presence of the chlorosulfonyl group may enhance the anti-inflammatory potential of the compound, making it a candidate for developing new anti-inflammatory agents.
- Thromboxane A2 Activity : Research has focused on thromboxane A2 derivatives, indicating that modifications at specific positions on the bicyclic structure can lead to enhanced agonist or antagonist activity, impacting platelet aggregation and vascular function .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that:
- The chlorosulfonylmethyl group plays a crucial role in modulating biological activity.
- Variations in substituents at positions one and two of the bicyclic framework significantly influence pharmacological outcomes.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Thromboxane A2 Derivatives : A comparative study synthesized various thromboxane A2 derivatives with substitutions on positions one and two, revealing that certain modifications led to increased potency as agonists or antagonists .
- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of structurally similar bicyclic compounds against common pathogens, demonstrating promising results that warrant further exploration .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.31 g/mol |
| CAS Number | 470-67-7 |
| Biological Activities | Antimicrobial, Anti-inflammatory |
| Key Structural Feature | Chlorosulfonylmethyl group |
Q & A
Basic Research Question
- NMR Spectroscopy : Use - and -NMR to confirm the bicyclic structure, focusing on coupling constants (e.g., for bridgehead protons) and deshielded carbons (e.g., C=O at ~170 ppm) .
- X-ray Crystallography : Essential for unambiguous assignment of stereochemistry, particularly for the chlorosulfonylmethyl group’s orientation relative to the carboxylate .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHClOS) and detects impurities like hydrolyzed sulfonic acids .
What strategies mitigate stereochemical challenges during the synthesis of enantiomerically pure derivatives?
Advanced Research Question
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during bicyclic core formation, followed by selective removal .
- Dynamic Kinetic Resolution : Use catalysts like Ru-complexes to control stereochemistry at bridgehead carbons during cyclization .
- Chromatographic Separation : Chiral HPLC with cellulose-based columns resolves enantiomers (e.g., Chiralpak IB) .
Data Contradiction Note : Yields for enantiopure forms vary (50–85%) depending on the method; kinetic resolution often sacrifices yield for purity .
How does the chlorosulfonylmethyl group influence the compound’s reactivity in medicinal chemistry applications?
Advanced Research Question
- Electrophilic Reactivity : The -SOCl group participates in nucleophilic substitutions (e.g., with amines to form sulfonamides), enabling covalent binding to biological targets .
- Pharmacophore Tuning : Modifying the sulfonyl group’s electronics (e.g., replacing Cl with CF) alters binding affinity to enzymes like carbonic anhydrase .
- Stability Studies : Monitor hydrolysis in aqueous buffers (pH 7.4) via HPLC; half-life ranges from 2–24 hours depending on substituents .
What mechanistic insights explain the compound’s participation in [2+2] cycloadditions or ring-opening reactions?
Advanced Research Question
- Cycloadditions : The strained bicyclic framework acts as a dienophile in Diels-Alder reactions, with regioselectivity controlled by electron-withdrawing groups (e.g., -SOCl) .
- Ring-Opening : Nucleophilic attack at the bridgehead carbon (e.g., by Grignard reagents) breaks the oxabicyclo ring, forming linear derivatives. DFT calculations show transition states favor axial attack .
- Catalytic Pathways : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require pre-functionalization (e.g., boronate installation at the methyl position) .
How can researchers reconcile discrepancies in reported synthetic yields or biological activity across structurally similar analogs?
Q. Data Contradiction Analysis
- Yield Variability : Differences arise from solvent purity (anhydrous vs. technical grade) or sulfonylation agent quality. Reproduce protocols with rigorously dried reagents .
- Biological Activity : Compare analogs with standardized assays (e.g., IC against thromboxane synthase). For example, replacing -SOCl with -SONH reduces potency by 10-fold .
- Computational Validation : Use molecular docking to predict binding modes and explain activity trends (e.g., steric clashes with -SOCl in certain conformers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
